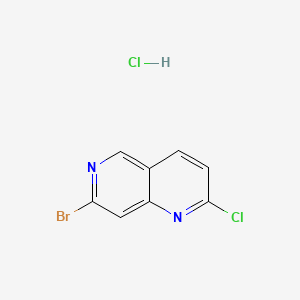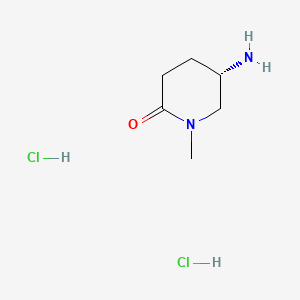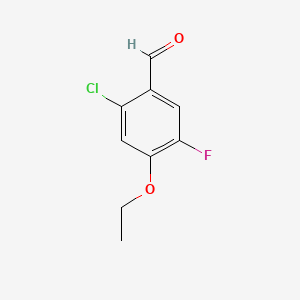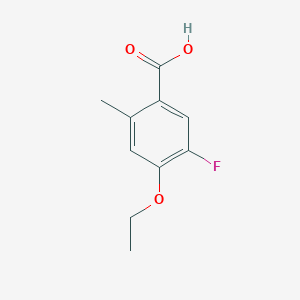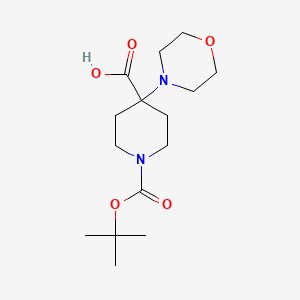
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a fluoro substituent, and a triisopropylsilyl (TIPS) ethynyl group. The trifluoromethanesulfonate (triflate) group is a common leaving group in organic synthesis, making this compound a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Fluoro Group: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Addition of the TIPS Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction using triisopropylsilylacetylene and a palladium catalyst.
Formation of the Triflate Group: The triflate group is introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group serves as a good leaving group, allowing for nucleophilic substitution reactions.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amino group.
Cross-Coupling Reactions: The TIPS ethynyl group can participate in cross-coupling reactions such as Sonogashira and Suzuki couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and copper(I) iodide (CuI) in solvents like tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azides or thiols.
Deprotection: Free amine.
Cross-Coupling: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of the fluoro and TIPS ethynyl groups can enhance binding affinity and specificity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
Uniqueness
Compared to similar compounds, 3-((tert-Butoxycarbonyl)amino)-7-fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups. The presence of the fluoro and TIPS ethynyl groups provides enhanced reactivity and versatility in chemical synthesis. Additionally, the triflate group offers a highly reactive site for nucleophilic substitution, making it a valuable intermediate in organic chemistry.
Eigenschaften
Molekularformel |
C27H35F4NO5SSi |
|---|---|
Molekulargewicht |
589.7 g/mol |
IUPAC-Name |
[7-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H35F4NO5SSi/c1-16(2)39(17(3)4,18(5)6)13-12-21-22(28)11-10-19-14-20(32-25(33)36-26(7,8)9)15-23(24(19)21)37-38(34,35)27(29,30)31/h10-11,14-18H,1-9H3,(H,32,33) |
InChI-Schlüssel |
FDSUJGWXUBAMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C)F)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


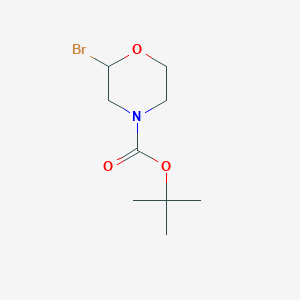
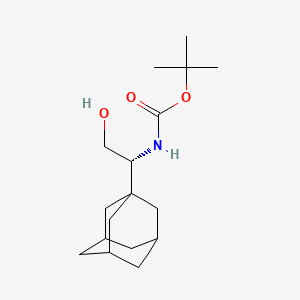
![3-[5-[5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]-6-methylpyridin-2-yl]propanoic acid;hydrochloride](/img/structure/B14024278.png)
